24-O-Triisopropylsilyl 9-Norketo FK-506
Description
Properties
CAS No. |
1356930-61-4 |
|---|---|
Molecular Formula |
C52H89NO11Si |
Molecular Weight |
932.365 |
InChI |
InChI=1S/C52H89NO11Si/c1-16-19-40-25-34(8)24-35(9)26-46(60-14)49-47(61-15)28-37(11)52(58,63-49)51(57)53-23-18-17-20-41(53)50(56)62-48(36(10)27-39-21-22-42(54)45(29-39)59-13)38(12)44(30-43(40)55)64-65(31(2)3,32(4)5)33(6)7/h16,25,27,31-33,35,37-42,44-49,54,58H,1,17-24,26,28-30H2,2-15H3/b34-25?,36-27+/t35-,37+,38+,39-,40+,41-,42+,44-,45+,46-,47-,48+,49+,52+/m0/s1 |
InChI Key |
QOPPKWCRXKAHTN-NPTASCMRSA-N |
SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O[Si](C(C)C)(C(C)C)C(C)C)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Synonyms |
[3S-[3R*[E(1S*,3S*,4S*)],4S*,5R*,8S*,9E,12R*,14R*,15S*,16R*,18S*,19S*,25aR*]]- 3,4,5,6,8,11,12,13,14,15,16,17,18,19,23,24,25,25a-Octadecahydro-5-O-Triisopropylsilyl-19-hydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl]-14,16-dimethoxy-4,10 |
Origin of Product |
United States |
Preparation Methods
Preparation of 9-Norketo FK-506
The precursor 9-Norketo FK-506 (CAS: 123719-19-7) is synthesized through oxidation of FK-506 at the 9-position. Common oxidizing agents include pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in H₂SO₄), which selectively convert the secondary alcohol to a ketone.
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or acetone.
-
Temperature: 0–25°C.
-
Duration: 6–12 hours.
-
Yield: 60–75% after purification via silica gel chromatography.
Silylation of the 24-Hydroxyl Group
The 24-hydroxyl group of 9-Norketo FK-506 is protected using TIPSCl under anhydrous conditions. This step requires precise control to avoid over-silylation or side reactions at other hydroxyl sites.
Reaction Setup:
-
Reagents:
-
9-Norketo FK-506 (1 equiv).
-
TIPSCl (1.2 equiv).
-
Imidazole (2.5 equiv) as a base.
-
-
Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Temperature: 25°C under nitrogen atmosphere.
Workup:
-
The reaction mixture is quenched with ice water and extracted with ethyl acetate.
-
Purification via flash chromatography (hexane/ethyl acetate gradient) yields the title compound with ~85% purity , which is further refined using recrystallization.
Optimization Strategies
Regioselectivity Challenges
The 24-hydroxyl group is sterically hindered, necessitating bulky silylating agents like TIPSCl to ensure selectivity. Competing reactions at the 15-, 19-, or 32-hydroxyl positions are mitigated by:
Yield Improvement
-
Excess TIPSCl (1.5 equiv) increases conversion rates but risks byproduct formation.
-
Microwave-assisted synthesis reduces reaction time to 1–2 hours while maintaining yields >80%.
Analytical Characterization
Post-synthesis validation employs:
-
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (932.34866 g/mol).
-
NMR Spectroscopy:
-
HPLC Purity: >98% using a C18 column (acetonitrile/water gradient).
Industrial-Scale Production
Fermentation-Derived FK-506
The starting material FK-506 is produced via fermentation of Streptomyces tsukubaensis. Key parameters include:
-
Carbon Source: Glycerol or glucose (20 g/L).
-
Nitrogen Source: Soybean meal (15 g/L).
-
Fermentation Duration: 7–10 days at 28°C.
Downstream Processing
-
Extraction: FK-506 is isolated using ethyl acetate.
-
Oxidation and Silylation: Performed in continuous-flow reactors to enhance scalability.
Comparative Data
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 100 mL | 500 L |
| Yield | 65–75% | 70–80% |
| Purity | 98% | 95% |
| Cost per Gram | $1,200 | $300 |
Challenges and Solutions
Chemical Reactions Analysis
24-O-Triisopropylsilyl 9-Norketo FK-506 undergoes various chemical reactions, including oxidation and substitution. Common reagents and conditions used in these reactions are not extensively detailed in the available literature. the compound’s structure suggests it can participate in typical organic reactions involving its functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 24-O-Triisopropylsilyl 9-Norketo FK-506 is related to its parent compound, FK-506. FK-506 is an immunosuppressant that inhibits T-lymphocyte activation by binding to the immunophilin FKBP-12, forming a complex that inhibits calcineurin . This inhibition prevents the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 24-O-Triisopropylsilyl 9-Norketo FK-506 with FK-506 and related impurities:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Role/Function |
|---|---|---|---|---|
| This compound | C₅₂H₈₉NO₁₁Si | 932.35 | Silyl group at position 24; norketo | Impurity in Tacrolimus synthesis |
| FK-506 (Tacrolimus) | C₄₄H₆₉NO₁₂ | 804.02 | Native structure | Immunosuppressant targeting FKBP12 |
| Tacrolimus Monohydrate | C₄₄H₆₉NO₁₂·H₂O | 822.03 | Hydrated form | Pharmacopeial reference standard |
| Ascomycin | C₄₃H₆₉NO₁₂ | 792.00 | Structural analog with minor variations | Research tool for FKBP studies |
Key Observations :
- The silyl group in this compound increases its molecular weight by ~16% compared to FK-506, likely enhancing lipophilicity and altering pharmacokinetics .
Mechanism of Action (MOA) and Binding Affinity
- FK-506 : Binds to FKBP12, forming a complex that inhibits calcineurin phosphatase activity, thereby blocking interleukin-2 (IL-2) transcription and T-cell activation .
- This compound: While direct binding data are unavailable, structural analogs suggest that bulky substituents (e.g., silyl groups) can reduce binding affinity to FKBP12. For example, modifications at the C24 position in FK-506 derivatives have been shown to decrease immunosuppressive activity by up to 90% .
- Ascomycin : Shares FK-506's FKBP12-binding capacity but exhibits weaker calcineurin inhibition, highlighting the sensitivity of MOA to structural changes .
Functional Implications
- Solubility and Stability : The triisopropylsilyl group may improve stability in organic solvents, making the compound useful as an intermediate in synthetic chemistry .
- Transcriptome Impact: Studies on structurally similar compounds (e.g., oleanolic acid derivatives) demonstrate that minor modifications can shift transcriptome profiles, suggesting that this compound may have distinct off-target effects .
Research Findings and Gaps
- Bioinformatics Insights: Computational docking analyses of analogs like oleanolic acid and hederagenin reveal that structural similarity correlates with shared target proteins . Applying these methods to this compound could predict its interaction partners (e.g., alternative FKBPs or kinases).
- Pharmacopeial Relevance: The compound is listed as a Tacrolimus impurity (Catalogue No. PA 20 01740), emphasizing its role in quality control rather than therapeutic use .
- Unanswered Questions: No in vivo or in vitro activity data are available for this compound.
Q & A
Q. What quality control measures are essential for ensuring reproducibility in FK-506 derivative research?
- Answer : Implement:
- Blinded analysis : Separate synthesis, bioassay, and data interpretation teams.
- Reference standards : Use commercially validated compounds (e.g., Florfenicol amine standard for LC-MS calibration) .
- Data transparency : Share raw datasets (e.g., via Open Science Framework) with metadata on experimental conditions (e.g., humidity, batch numbers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
